molecular formula C12H15BrClN3 B1382139 1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-09-5

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1382139
CAS RN: 1431963-09-5
M. Wt: 316.62 g/mol
InChI Key: CTEWGHRHOFYNAK-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “4-Bromobenzyl” part suggests the presence of a benzyl group with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, bromination of toluene can produce a bromobenzyl group .

Scientific Research Applications

Anticancer Activity

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride derivatives have been studied for their potential in anticancer treatments. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized through a process involving similar pyrazole compounds, have shown significant antitumor activity. Specifically, compounds like 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one demonstrated potent inhibitory activity on the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Chemical Synthesis and Reactivity

Pyrazole derivatives, including those structurally similar to this compound, have been extensively studied for their reactivity in chemical synthesis. For instance, the oxidation of sulfides and tertiary amines using 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole has been successful, indicating potential applications in organic synthesis (Baumstark & Chrisope, 1981).

Antibacterial Activities

Certain derivatives synthesized from compounds related to this compound have shown promising antibacterial activities. For instance, sulfamide derivatives of pyrazolo[4,3-d]oxazinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Bildirici et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, bromobenzyl compounds can act as reagents for introducing benzyl groups .

Safety and Hazards

As with any chemical compound, handling “1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride” would require appropriate safety measures. It’s important to avoid dust formation, avoid breathing in the compound, and use personal protective equipment .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEWGHRHOFYNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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